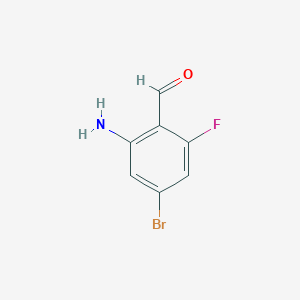
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound featuring a variety of functional groups. This compound combines a dihydroisoquinoline moiety with a furan ring, linked by an ethyl chain to a sulfonamide substituted with methoxy and fluoro groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis. A possible route could start from the formation of the dihydroisoquinoline core, followed by the introduction of the furan group through a cross-coupling reaction. The ethyl chain may then be introduced via an alkylation reaction. Finally, sulfonamide formation occurs by reacting the amine with a sulfonyl chloride.
Formation of Dihydroisoquinoline Core: : This can be achieved through Pictet-Spengler condensation.
Introduction of Furan Group: : Employing Suzuki coupling reactions under palladium catalysis.
Ethyl Chain Introduction: : Alkylation using ethyl halide in the presence of a base like NaH.
Sulfonamide Formation: : Reaction with sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, optimizing yields and reducing by-products is crucial. High-pressure and high-temperature conditions are typically employed to enhance reaction rates and efficiency. Continuous flow reactors might be used to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The furan ring is prone to oxidation, forming reactive intermediates.
Substitution Reactions: : The sulfonamide group can undergo nucleophilic substitution, especially at the sulfonyl sulfur.
Coupling Reactions: : The aromatic rings facilitate various cross-coupling reactions, crucial in modifying the compound.
Common Reagents and Conditions
Palladium Catalysts: : For Suzuki coupling.
Bases (e.g., NaH, TEA): : For alkylation and sulfonamide formation.
Oxidizing Agents (e.g., mCPBA): : For oxidation of the furan ring.
Reducing Agents (e.g., LiAlH4): : For reduction reactions.
Major Products
Depending on the reaction, the major products can vary:
Oxidation: : Can lead to hydroxy derivatives.
Reduction: : May result in dihydro derivatives.
Substitution: : Leads to various sulfonamide derivatives.
Scientific Research Applications
Chemistry
Used as a building block for complex organic synthesis, facilitating the study of reaction mechanisms and developing new synthetic methodologies.
Biology
Potential as a bioactive compound, with applications in probing biological pathways and enzyme mechanisms due to its complex structure.
Medicine
Investigated for therapeutic potential, particularly in targeting specific enzymes or receptors related to diseases. Its structural features allow for binding affinity studies in drug design.
Industry
Used in the development of advanced materials, particularly where specific reactive groups are required to modify polymer properties or create novel materials.
Mechanism of Action
The compound exerts its effects through various molecular interactions. The furan ring and methoxybenzene moiety provide π-stacking capabilities, aiding in its binding to biological targets. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes or receptors.
Molecular Targets and Pathways
Enzymes: : Might inhibit or activate enzymes by binding to their active sites.
Receptors: : Could act as agonists or antagonists, modulating signal transduction pathways.
Comparison with Similar Compounds
Compared to similar compounds such as N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide, the presence of the 5-fluoro group adds unique properties such as increased electron-withdrawing capability, affecting reactivity and binding affinities.
Similar Compounds
N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thien-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
That's the lowdown on N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide. Let me know if there's something more specific you'd like to explore about this fascinating compound!
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4S/c1-28-21-9-8-18(23)13-22(21)30(26,27)24-14-19(20-7-4-12-29-20)25-11-10-16-5-2-3-6-17(16)15-25/h2-9,12-13,19,24H,10-11,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEILHDWAOMALA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2409243.png)

![2-((2-chlorobenzyl)thio)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2409246.png)


![[1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2409252.png)

![2-{[1-(2-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2409254.png)



![N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2409264.png)

![3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2409266.png)
